(R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Description
Background and significance of anthracene-amino acid conjugates
Anthracene-amino acid conjugates represent a sophisticated class of bioconjugates that combine the exceptional photophysical properties of anthracene with the biological functionality of amino acids. These hybrid molecules have emerged as powerful tools in biochemical research, offering unique advantages in fluorescent labeling, biosensing, and cellular imaging applications. The anthracene chromophore serves as an excellent fluorescent reporter due to its intense blue-green emission, high quantum yield, and photostability characteristics that make it particularly suitable for biological applications.
Research has demonstrated that anthracene-functionalized amino acids exhibit remarkable capabilities in cellular marking and biosensing applications. Studies have shown that these compounds can effectively label cancer cell lines, with specific derivatives displaying strong blue fluorescence when incubated with breast cancer cell lines. The fluorescent labeling mechanism appears to involve interactions between the amino acid moiety and cellular proteins, particularly through binding to amine groups present in cell wall and intracellular proteins. This interaction pattern suggests that the amino acid component serves not merely as a synthetic handle but as an active participant in the binding mechanism.
The significance of these conjugates extends beyond simple fluorescent labeling to encompass more sophisticated molecular recognition capabilities. Amphiphilic anthracene-amino acid conjugates have been developed as carbohydrate receptors, with specific derivatives demonstrating the ability to recognize carbohydrate structures in aqueous media. These applications highlight the versatility of the anthracene-amino acid platform and its potential for developing selective molecular recognition systems.
Furthermore, the biological activity profile of anthracene-amino acid conjugates adds another dimension to their significance. Certain derivatives have exhibited antimicrobial activities against both gram-positive and gram-negative bacteria, as well as fungal pathogens. This dual functionality as both fluorescent probes and bioactive compounds positions these molecules as promising candidates for theranostic applications, where therapeutic and diagnostic functions are combined in a single molecular platform.
Historical development of tert-butoxycarbonyl-protected chiral amino acids
The tert-butoxycarbonyl protecting group represents one of the most significant advances in amino acid chemistry and peptide synthesis methodology. Introduced in the late 1950s, this protecting group strategy rapidly gained prominence in the field of peptide synthesis due to its unique combination of stability under basic conditions and facile removal under acidic conditions. The historical development of tert-butoxycarbonyl protection paralleled the evolution of solid-phase peptide synthesis, with Bruce Merrifield utilizing these protected amino acids in the early development of solid-phase peptide synthesis methods.
The chemical foundation of tert-butoxycarbonyl protection lies in the reactivity of di-tert-butyl dicarbonate, commonly referred to as tert-butoxycarbonyl anhydride, with primary and secondary amines. This reagent reacts readily with amino groups under mild conditions, typically in the presence of bases such as sodium bicarbonate or 4-dimethylaminopyridine, to form stable carbamate linkages. The resulting tert-butoxycarbonyl-protected amines exhibit dramatically different reactivity profiles compared to free amines, enabling selective transformations that would be incompatible with unprotected amino functionality.
The deprotection mechanism of tert-butoxycarbonyl groups involves acid-catalyzed cleavage that proceeds through a characteristic carbocation intermediate. Treatment with strong acids such as trifluoroacetic acid or hydrochloric acid in organic solvents leads to protonation of the carbonyl oxygen, facilitating elimination of the tert-butyl cation and subsequent decarboxylation to regenerate the free amine. This mechanism has been extensively studied and optimized, with various modifications developed to address specific synthetic challenges, including the use of carbocation scavengers to prevent unwanted alkylation reactions.
The development of tert-butoxycarbonyl protection has been particularly important for chiral amino acid synthesis and manipulation. The protecting group strategy enables the preservation of stereochemical integrity during complex synthetic transformations, making it possible to construct elaborate amino acid derivatives without compromising their optical purity. This capability has been essential for the development of non-natural amino acids and complex peptide structures that require precise stereochemical control.
Recent advances in tert-butoxycarbonyl methodology have focused on developing more efficient and selective protection and deprotection protocols. Sequential treatment with trimethylsilyl iodide followed by methanol has emerged as a particularly mild deprotection method, especially valuable for substrates that are sensitive to harsh acidic conditions. Additionally, the development of orthogonal protecting group strategies has enabled the simultaneous use of tert-butoxycarbonyl protection with other protecting groups, greatly expanding the synthetic possibilities for complex amino acid derivatives.
Structural and functional importance of (R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
This compound embodies a sophisticated molecular design that integrates multiple functional elements within a single structure. The compound's molecular formula C22H23NO4 and molecular weight of 365.42 reflect the substantial structural complexity arising from the incorporation of the anthracene chromophore into an amino acid framework. The stereochemical designation as the R-enantiomer indicates the absolute configuration at the amino acid center, which is crucial for biological activity and molecular recognition properties.
The structural architecture of this compound can be analyzed in terms of its constituent functional domains. The anthracene moiety, attached at the 9-position, serves as the primary chromophore responsible for the compound's photophysical properties. The 9-position of anthracene is particularly significant for substitution because it represents the most reactive site on the anthracene ring system and provides optimal electronic coupling between the aromatic system and attached substituents. This positioning ensures maximum influence of the substituent on the anthracene's photophysical behavior while maintaining the essential electronic characteristics of the chromophore.
The amino acid backbone provides both synthetic versatility and biological compatibility. The tert-butoxycarbonyl protecting group serves multiple functions beyond simple amine protection. It modulates the compound's solubility characteristics, provides a handle for further synthetic elaboration, and can be selectively removed to reveal the free amino acid functionality when desired. The carboxylic acid functionality remains available for coupling reactions, enabling the incorporation of this modified amino acid into peptide sequences or other bioconjugate structures.
The specific stereochemistry of the compound has profound implications for its biological interactions and synthetic utility. The R-configuration corresponds to the natural stereochemistry found in most biologically relevant amino acids, ensuring compatibility with enzymatic systems and biological recognition processes. This stereochemical relationship is particularly important for applications involving peptide synthesis or biological targeting, where stereochemical mismatch can lead to reduced activity or unwanted side effects.
From a functional perspective, the compound represents a convergence of fluorescent reporting capability with amino acid-based biological compatibility. The anthracene chromophore provides intense fluorescence emission characteristics that enable sensitive detection and imaging applications. Simultaneously, the amino acid structure ensures biocompatibility and provides multiple sites for molecular recognition and binding interactions. This dual functionality positions the compound as an ideal building block for complex bioconjugate systems where both detection and biological activity are required.
Research landscape and scientific relevance
The research landscape surrounding this compound reflects broader trends in bioconjugate chemistry and fluorescent probe development. Current investigations span multiple disciplines, including organic synthesis, photophysical characterization, biological applications, and materials science. The compound's unique structural features position it at the intersection of several active research areas, making it a subject of considerable scientific interest.
Recent synthetic methodologies have focused on developing efficient routes to anthracene-amino acid conjugates that preserve both stereochemical integrity and photophysical properties. Multi-step synthetic approaches have been reported that utilize standard amino acid protection strategies combined with anthracene functionalization protocols. These synthetic developments have enabled access to gram-scale quantities of the compound, facilitating more extensive biological and photophysical studies.
Photophysical characterization studies have revealed important structure-property relationships for anthracene-amino acid conjugates. Research has demonstrated that substitution at the 9-position of anthracene can significantly influence emission characteristics while maintaining the essential fluorescent properties of the chromophore. These studies have implications for the design of related compounds with tailored photophysical properties for specific applications.
Biological applications research has explored multiple potential uses for anthracene-amino acid conjugates. Cell imaging studies have demonstrated the utility of these compounds for fluorescent labeling of cancer cell lines, with evidence suggesting specific interactions with cellular proteins. Additionally, investigations into DNA binding properties have revealed structure-activity relationships that could inform the development of therapeutic applications.
The materials science applications of anthracene derivatives continue to expand, with particular interest in their use as components in organic light-emitting devices and fluorescent sensors. The amino acid functionality of compounds like this compound provides additional opportunities for incorporation into polymeric materials and surface modification applications.
Current research trends indicate growing interest in developing more sophisticated bioconjugate systems that combine multiple functional elements. The compound serves as a model system for understanding how different functional groups can be integrated while maintaining their individual properties. This research has implications for the broader field of molecular engineering and the development of multifunctional materials.
The commercial availability of this compound from specialized chemical suppliers indicates its growing importance in research applications. The establishment of reliable supply chains supports the expansion of research activities and facilitates collaborative investigations across different research groups.
Future research directions appear to focus on developing more sophisticated applications that leverage the unique combination of properties offered by this compound. These include investigations into targeted drug delivery systems, advanced imaging applications, and the development of responsive materials that can change properties in response to specific biological or chemical stimuli. The continued evolution of synthetic methodologies and characterization techniques promises to further expand the utility of this important class of compounds.
Properties
IUPAC Name |
(2R)-3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXDEFFXDFOZMJ-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375794 | |
| Record name | BOC-D-9-ANTHRYLALANINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128050-98-6 | |
| Record name | BOC-D-9-ANTHRYLALANINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
(R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, with the CAS number 128050-98-6, is an amino acid derivative notable for its potential biological activities. This compound is characterized by a unique structure that includes an anthracene moiety, which may contribute to its biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.42 g/mol
- CAS Number : 128050-98-6
- MDL Number : MFCD02094459
The biological activity of this compound is largely attributed to its interactions with various biological targets:
- Protein Interactions : The compound is known to engage with proteins involved in key signaling pathways, including the MAPK/ERK pathway and PI3K/Akt/mTOR pathways. These interactions can influence cellular processes such as growth, proliferation, and apoptosis.
- Cell Cycle Regulation : Research indicates that this compound may affect cell cycle progression by modulating cyclin-dependent kinases (CDKs), which are crucial for cell division.
- Neuronal Signaling : The anthracene moiety may facilitate interactions with neuronal receptors, potentially influencing neurotransmitter release and neuronal excitability.
Biological Activities
The following table summarizes the reported biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antitumor Activity | Exhibits potential in inhibiting tumor cell proliferation in vitro. |
| Neuroprotective Effects | May protect neurons from oxidative stress and apoptosis in experimental models. |
| Antimicrobial Properties | Demonstrated activity against certain bacterial strains in preliminary studies. |
| Modulation of Inflammation | Influences cytokine production, suggesting anti-inflammatory potential. |
Case Studies and Research Findings
- Antitumor Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. These studies suggest that the compound induces apoptosis through the activation of caspase pathways.
- Neuroprotection Research : A study investigated the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cultures. Results indicated a significant reduction in cell death, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
- Antimicrobial Activity : Preliminary tests have revealed that this compound exhibits antimicrobial properties against specific strains of bacteria, indicating its potential use in developing new antibiotics.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
The compound's structure allows it to serve as a crucial intermediate in the synthesis of bioactive molecules. Its ability to form stable derivatives makes it a candidate for drug development, particularly in creating novel therapeutic agents targeting various diseases.
2. Enzyme Inhibition Studies
Research has indicated that compounds with similar structures exhibit enzyme inhibition capabilities. This suggests that (R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid could be explored for its potential in inhibiting specific enzymes involved in disease pathways, such as cancer or metabolic disorders.
Materials Science
1. Organic Light Emitting Diodes (OLEDs)
The anthracene unit within the compound is known for its luminescent properties. Research into OLEDs has shown that incorporating such compounds can enhance the efficiency and brightness of light-emitting devices. The unique photophysical properties of anthracene derivatives make them ideal candidates for use in OLED technology.
2. Photovoltaic Cells
Similar to OLED applications, the photophysical characteristics of this compound suggest potential use in organic photovoltaic cells. The compound could be utilized to improve light absorption and energy conversion efficiencies.
Organic Synthesis
1. Building Block for Peptides
The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis due to its stability under various conditions. The compound can be employed as a building block for synthesizing peptides with specific functionalities, particularly those containing aromatic residues.
2. Asymmetric Synthesis
The chiral nature of this compound allows it to be used in asymmetric synthesis processes, particularly in creating enantiomerically pure compounds that are vital for pharmaceutical applications. Its application in asymmetric catalysis could lead to more efficient synthetic routes for complex molecules.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound:
- Synthesis of Bioactive Compounds : A study demonstrated the effective use of this compound as an intermediate in synthesizing novel anti-cancer agents, showcasing its potential role in drug discovery .
- Photophysical Studies : Research into photophysical properties revealed that derivatives of this compound exhibit enhanced luminescence, making them suitable for optoelectronic applications .
- Peptide Synthesis Applications : The compound has been successfully employed as a precursor in synthesizing peptides with specific biological activities, demonstrating its versatility as a synthetic building block .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is labile under acidic conditions, enabling selective removal to generate the free amine. This reaction is critical for subsequent peptide coupling or derivatization.
| Reaction Conditions | Products | References |
|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | (R)-2-Amino-3-(anthracen-9-yl)propanoic acid | |
| HCl in dioxane (4M) | Hydrochloride salt of the deprotected amine |
- Mechanistic Insight : Acidic hydrolysis cleaves the Boc carbamate via protonation of the carbonyl oxygen, forming a carbamic acid intermediate that decomposes to release CO₂ and the free amine .
Peptide Coupling Reactions
The carboxylic acid group undergoes activation for amide bond formation, commonly using carbodiimide reagents.
| Reagents/Conditions | Applications | References |
|---|---|---|
| EDCl/HOBt, DMF, RT | Conjugation with amines (e.g., resin-bound peptides) | |
| DCC/DMAP, CH₂Cl₂ | Synthesis of ester or amide derivatives |
- Example : Reaction with H-D-1-Nal-OH (CAS 78306-92-0) under EDCl/HOBt conditions yields anthracene-containing dipeptides for fluorescence studies .
Esterification and Amidation
The propanoic acid moiety can be converted to esters or amides for improved solubility or functionalization.
| Reaction Type | Conditions | Products |
|---|---|---|
| Esterification | Methanol, H₂SO₄ (catalytic) | Methyl (R)-3-(anthracen-9-yl)-2-(Boc-amino)propanoate |
| Amidation | SOCl₂, followed by amine addition | Primary/secondary amides |
- Note : Anthracene’s hydrophobicity often necessitates polar aprotic solvents (e.g., DMF, DMSO) for efficient reactions .
Anthracene-Specific Reactivity
The anthracenyl group participates in cycloaddition and photooxidation reactions, though direct evidence for this compound is limited.
| Reaction | Conditions | Potential Products |
|---|---|---|
| Diels-Alder | Maleic anhydride, heat | Endo-adduct with dienophile |
| Photooxidation | UV light, O₂ | Anthraquinone derivatives |
- Inference : Analogous anthracene-containing compounds undergo these reactions , suggesting similar behavior.
Oxidation of the Amino Acid Backbone
Controlled oxidation targets specific functional groups:
| Target Site | Reagents | Outcome |
|---|---|---|
| α-Carbon (decarboxylation) | KMnO₄, acidic conditions | 2-Amino-3-(anthracen-9-yl)propane |
| β-Carbon | O₂, Cu catalyst | Ketone or alcohol derivatives |
Comparative Reactivity with Structural Analogs
The anthracenyl group distinguishes this compound from naphthalene or thiophene analogs:
Preparation Methods
Chiral Starting Materials and Enantioselective Synthesis
The (R)-configuration at the α-carbon of the amino acid backbone is critical for the compound’s biological activity and structural integrity. Industrial routes prioritize enantioselective synthesis using chiral catalysts or chiral pool starting materials. For example, (R)-alanine derivatives serve as common precursors, with the anthracenyl group introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling . A representative protocol involves:
-
Chiral Amination : (R)-2-aminopropanoic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–25°C to install the Boc group, achieving >95% yield .
-
Anthracenyl Functionalization : The propanoic acid side chain is elongated using anthracene-9-carbaldehyde under Stork enamine conditions, followed by oxidation to the carboxylic acid .
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Boc Protection | Boc₂O, THF, 25°C, 12h | 95% | [¹H NMR: δ 1.44 (s, 9H, Boc)] |
| Anthracenyl Addition | Anthracene-9-carbaldehyde, NaBH₃CN, MeOH | 78% | [HPLC: >98% purity] |
Boc Protection Strategies and Reaction Optimization
The Boc group ensures amino group stability during subsequent reactions. Industrial methods from patent literature highlight scalable approaches:
-
Solvent Systems : Tetrahydrofuran (THF) is preferred for Boc protection due to its compatibility with lithium aluminum hydride (LiAlH₄) in downstream reductions .
-
Temperature Control : Reactions are conducted at 10–45°C to minimize racemization, with rigorous pH monitoring to prevent premature deprotection .
A comparative analysis of Boc protection methods reveals:
Anthracenyl Group Installation via Cross-Coupling
The anthracenyl moiety is introduced using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Key findings include:
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Suzuki-Miyaura Coupling : Aryl boronic acids react with β-bromoalanine derivatives under Pd(PPh₃)₄ catalysis, though steric hindrance from the anthracenyl group limits yields to 65–70% .
-
Friedel-Crafts Alkylation : Anthracene undergoes electrophilic substitution with α,β-unsaturated carbonyl intermediates, yielding the desired adduct in 75% yield after optimization .
Stereochemical Integrity and Racemization Mitigation
Maintaining the (R)-configuration requires stringent control:
-
Low-Temperature Reactions : Steps involving acidic or basic conditions are performed below 30°C to prevent epimerization .
-
Chiral Auxiliaries : Evans oxazolidinones or Oppolzer’s sultams are employed during carboxylate activation, achieving enantiomeric excess (ee) >99% .
Final Deprotection and Carboxylic Acid Formation
The propanoic acid group is unmasked via hydrolysis:
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Ester Hydrolysis : Methyl or ethyl esters are saponified using LiOH in THF/H₂O, yielding the free acid in 85% yield .
-
Chromatographic Purification : Reverse-phase HPLC with C18 columns ensures final purity >98% .
Industrial-Scale Considerations
Patent data reveals adaptations for kilogram-scale production :
-
Catalyst Recycling : Pd catalysts are recovered via filtration, reducing costs.
-
Solvent Recovery : THF and methanol are distilled and reused, aligning with green chemistry principles.
Analytical Characterization
Rigorous quality control is achieved through:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid?
- Methodology : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling with anthracene derivatives. For example, similar Boc-protected amino acids (e.g., (R)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid) are used as intermediates in inhibitor synthesis via Suzuki-Miyaura cross-coupling or nucleophilic substitution . Key steps include:
- Boc protection : Ensures amino group stability during subsequent reactions.
- Anthracene incorporation : Achieved via palladium-catalyzed coupling or direct alkylation.
Q. How should this compound be stored to maintain stability?
- Stability : The Boc group is stable under neutral conditions but degrades in strong acids/bases. Avoid exposure to oxidizers (e.g., peroxides) and reducers (e.g., metal hydrides) .
- Storage : Store at –20°C in airtight containers under inert gas (N or Ar). Desiccate to prevent hydrolysis .
Q. What safety precautions are required during handling?
- PPE : Use P95 respirators for dust control, nitrile gloves, and lab coats. Avoid skin contact due to potential irritation .
- Ventilation : Work in a fume hood to minimize inhalation of aerosols .
Advanced Research Questions
Q. How does the anthracene moiety influence the compound’s photophysical properties?
- Role of Anthracene : The planar aromatic structure enables π-π stacking interactions, useful in fluorescence-based assays or as a photosensitizer. Anthracene derivatives are known for their UV-vis absorption and emission in the 350–450 nm range, which can be leveraged in spectroscopic studies .
- Experimental Design : Measure absorbance/emission spectra in solvents of varying polarity to assess solvatochromic effects .
Q. What strategies resolve contradictions in synthetic yields reported for Boc-protected analogs?
- Data Analysis : Contradictions arise from reaction conditions (e.g., catalyst loading, temperature). For example, Suzuki-Miyaura couplings require precise control of Pd catalyst (e.g., Pd(PPh)) and base (e.g., NaCO) to optimize yields .
- Troubleshooting :
- Low yields: Screen ligands (e.g., XPhos) or switch to microwave-assisted synthesis.
- Byproducts: Use scavengers (e.g., QuadraSil MP) to remove residual Pd .
Q. How can this compound be applied in peptidomimetic drug design?
- Applications : The Boc group facilitates solid-phase peptide synthesis (SPPS). Anthracene enhances membrane permeability or targets hydrophobic pockets in proteins. For example, similar Boc-amino acids are used in HIV entry inhibitors and kinase-targeting anticancer agents .
- Case Study : Replace phenyl groups in CW1–CW10 inhibitors () with anthracene to modulate lipophilicity and binding affinity .
Q. What analytical methods confirm enantiomeric purity?
- Chiral Analysis :
- HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
- Polarimetry : Compare specific rotation with literature values (e.g., [α] for Boc-protected R-isomers) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
